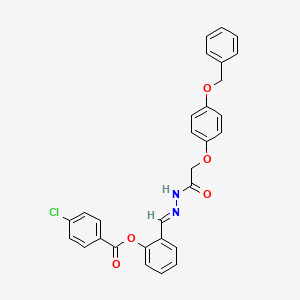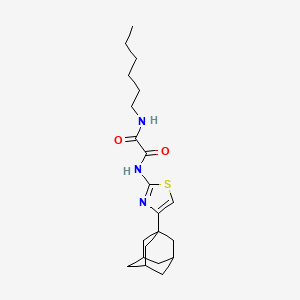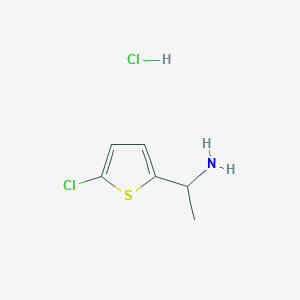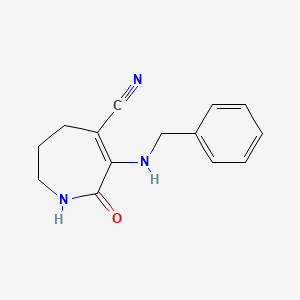
Mth-DL-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mth-DL-alanine: is a synthetic amino acid derivative with the chemical formula C5H8N2OS It contains a mixture of both D- and L- enantiomers of alanine, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions: Mth-DL-alanine can be synthesized through several methods. One common approach involves the reaction of methionine with alanine under specific conditions. The reaction typically requires a catalyst and is carried out in an aqueous solution. The process involves the formation of a peptide bond between the methionine and alanine molecules.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical synthesis techniques. This often involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Mth-DL-alanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfur-containing compounds.
Substitution: Formation of substituted alanine derivatives.
Scientific Research Applications
Mth-DL-alanine has several scientific research applications, including:
Chemistry: Used as a model compound for studying peptide bond formation and amino acid interactions.
Biology: Investigated for its role in protein synthesis and metabolic pathways.
Medicine: Explored for its potential use in drug development and as a diagnostic tool for certain diseases.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Mth-DL-alanine involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, affecting their structure and function. It may also interact with enzymes involved in amino acid metabolism, influencing various biochemical pathways.
Comparison with Similar Compounds
Mth-DL-alanine can be compared with other similar compounds such as:
DL-alanine: A racemic mixture of D- and L-alanine, commonly used in biochemical studies.
Methionine: An essential amino acid with a sulfur-containing side chain, important for protein synthesis.
Sarcosine: A derivative of glycine, used in studies of amino acid metabolism.
Uniqueness: this compound is unique due to its combination of methionine and alanine properties, making it a valuable tool for studying the interactions and functions of these amino acids in various contexts.
Properties
Molecular Formula |
C5H8N2OS |
|---|---|
Molecular Weight |
144.20 g/mol |
IUPAC Name |
3,5-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C5H8N2OS/c1-3-4(8)7(2)5(9)6-3/h3H,1-2H3,(H,6,9) |
InChI Key |
CGZSEKCKSNARIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C(=S)N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-Methoxy-1-naphthyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11997926.png)

![2-Butyl-2-({[2-(4-methoxybenzyl)-4-nitrophenyl]sulfonyl}methyl)hexanal](/img/structure/B11997936.png)
![2-[(E)-(1,2-dihydro-5-acenaphthylenylimino)methyl]-6-ethoxyphenol](/img/structure/B11997942.png)



![(5Z)-3-Hexyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11997982.png)

![2-bromo-9-(4-chlorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6, 1'-cyclopentane]](/img/structure/B11997995.png)


![5-(4-methylphenyl)-4-{[(E)-(2-methylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11998011.png)

